Inupadenant Hydrochloride
Description
Overview of Adenosine (B11128) Signaling in the Tumor Microenvironment and Immunosuppression
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. frontiersin.org A key feature of many solid tumors is the presence of high levels of extracellular adenosine. nih.govnih.gov This accumulation is often a result of cellular stress, hypoxia, and necrosis within the tumor, leading to the release of adenosine triphosphate (ATP), which is then converted to adenosine by ectoenzymes like CD39 and CD73. nih.govmdpi.com
Extracellular adenosine plays a critical role in suppressing the immune system's ability to attack cancer cells. nih.govmdpi.com It does so by binding to adenosine receptors on the surface of various immune cells, particularly the A2A receptor. frontiersin.orgnih.gov The binding of adenosine to A2AR on immune cells, such as T cells and natural killer (NK) cells, triggers a signaling cascade that dampens their anti-tumor functions. frontiersin.orgnih.gov This immunosuppressive effect can lead to tumor immune evasion, where cancer cells are able to grow and spread despite the presence of an immune system that would normally recognize and eliminate them. mdpi.comnih.gov
Rationale for Adenosine A2A Receptor Antagonism as a Therapeutic Strategy in Immuno-Oncology
Given the immunosuppressive role of adenosine in the TME, blocking its signaling pathway has emerged as a promising strategy in cancer immunotherapy. nih.govnih.gov Adenosine A2A receptor antagonists, like inupadenant (B3325957) hydrochloride, are designed to bind to the A2A receptors on immune cells, preventing adenosine from binding and exerting its immunosuppressive effects. nih.govtandfonline.com
By blocking the A2AR, these antagonists aim to:
Restore the activity of anti-tumor immune cells: This allows T cells and NK cells to recognize and kill cancer cells more effectively. frontiersin.orgnih.gov
Overcome resistance to other immunotherapies: High adenosine levels in the TME can contribute to resistance to immune checkpoint inhibitors. nih.gov Combining A2AR antagonists with these therapies could potentially enhance their efficacy. nih.govnih.gov
Promote a more favorable, immune-active tumor microenvironment: By preventing adenosine-mediated immunosuppression, the TME can be shifted towards a state that is more conducive to an anti-tumor immune response. nih.govaacrjournals.org
Historical Context and Evolution of Adenosine Receptor Antagonists in Preclinical Development
The development of adenosine receptor antagonists initially focused on central nervous system disorders, such as Parkinson's disease. tandfonline.comtandfonline.com Over time, a deeper understanding of the role of adenosine in the tumor microenvironment led to the exploration of these compounds in oncology. nih.govtandfonline.com
Early preclinical studies with A2AR antagonists demonstrated their potential to enhance anti-tumor immunity. nih.gov These studies showed that blocking the A2AR could lead to tumor regression in animal models, particularly when combined with other immunotherapies like immune checkpoint inhibitors. nih.govaacrjournals.org The success of these early studies paved the way for the clinical development of a new generation of A2AR antagonists, including inupadenant hydrochloride, specifically designed for use in immuno-oncology. tandfonline.comresearchgate.net
Research Findings on this compound
This compound has been the subject of several clinical trials to evaluate its efficacy in treating advanced solid tumors. pharmaceutical-technology.comclinicaltrials.eu
A Phase I/II clinical trial investigated this compound both as a single agent and in combination with other cancer therapies. clinicaltrials.eu The primary goals of this study were to determine the safety, tolerability, and the recommended Phase 2 dose. clinicaltrials.eu
More recent data from a Phase II trial (A2A-005) evaluated inupadenant in combination with platinum-doublet chemotherapy for patients with metastatic non-small cell lung cancer (NSCLC) who had progressed after immunotherapy. clinicaltrialsarena.comstocktitan.net While the combination met its primary safety and tolerability endpoints, the efficacy, as measured by objective response rate (ORR), was not deemed sufficient to warrant further investment in this specific indication. clinicaltrialsarena.compatsnap.com The ORR across all dose levels was 63.9%. clinicaltrialsarena.com
Table 1: this compound Clinical Trial Details
| Trial Phase | Conditions Treated | Intervention |
|---|---|---|
| Phase I/II | Advanced Solid Tumors, Non-small cell lung cancer (NSCLC), Head and neck squamous cell carcinoma (HNSCC), Cutaneous melanoma | This compound alone or in combination with other therapies clinicaltrials.eu |
Table 2: this compound (EOS-850) Compound Details
| Property | Value |
|---|---|
| Synonyms | EOS-850, EOS100850 clinicaltrials.eupatsnap.com |
| Mechanism of Action | Adenosine A2A receptor antagonist medchemexpress.compatsnap.com |
| Route of Administration | Oral pharmaceutical-technology.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2411004-22-1 |
|---|---|
Molecular Formula |
C25H27ClF2N8O4S2 |
Molecular Weight |
641.1 g/mol |
IUPAC Name |
7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one;hydrochloride |
InChI |
InChI=1S/C25H26F2N8O4S2.ClH/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22;/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30);1H/t41-;/m0./s1 |
InChI Key |
DDVRGKDOXQCEQN-YZNDQDBRSA-N |
Isomeric SMILES |
C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |
Canonical SMILES |
CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |
Origin of Product |
United States |
Molecular Pharmacology and Target Engagement of Inupadenant Hydrochloride
Adenosine (B11128) A2A Receptor (ADORA2A) as a Primary Target
The primary molecular target of inupadenant (B3325957) hydrochloride is the adenosine A2A receptor (ADORA2A). medchemexpress.compatsnap.com This receptor is a G-protein-coupled receptor (GPCR) that plays a pivotal role in mediating the immunosuppressive effects of extracellular adenosine. frontiersin.org In the context of oncology, tumor cells produce high levels of adenosine, which then binds to A2A receptors highly expressed on the surface of various immune cells, including T lymphocytes. firstwordpharma.comresearchgate.net This interaction triggers a signaling cascade that inhibits the proliferation and activation of T cells, thereby suppressing the anti-tumor immune response. researchgate.net
Inupadenant is an orally bioavailable immune checkpoint inhibitor designed to selectively bind to and inhibit the A2A receptor. medchemexpress.com By blocking this receptor, inupadenant prevents tumor-released adenosine from exerting its immunosuppressive effects. researchgate.net This blockade is intended to restore the natural activity of immune cells, leading to the proliferation and activation of T lymphocytes and the enhancement of a T-cell-mediated immune attack against tumor cells. researchgate.net
Ligand Binding Kinetics and Receptor Affinity of Inupadenant Hydrochloride
While inupadenant is described as a potent and next-generation A2A receptor antagonist, specific quantitative data on its ligand binding kinetics and receptor affinity are not widely available in publicly accessible scientific literature. patsnap.com Parameters such as the association rate constant (kₒₙ), dissociation rate constant (kₒff), residence time, and specific affinity values (Kᵢ or IC₅₀) have not been detailed in the reviewed sources.
The potency of the compound is a key feature highlighted in its development, with its design optimized to remain effective even in the high concentrations of adenosine found within the tumor microenvironment. firstwordpharma.com
Table 1: Binding Kinetics and Affinity of this compound for ADORA2A
| Parameter | Value |
| Affinity (Kᵢ) | Data not publicly available |
| IC₅₀ | Data not publicly available |
| Association Rate (kₒₙ) | Data not publicly available |
| Dissociation Rate (kₒff) | Data not publicly available |
| Residence Time | Data not publicly available |
This table reflects the absence of specific quantitative data in the reviewed public domain sources.
Selectivity Profile of this compound Across Adenosine Receptor Subtypes (A1, A2A, A2B, A3)
This compound is characterized as a highly selective antagonist for the adenosine A2A receptor. medchemexpress.commedchemexpress.comfirstwordpharma.com The adenosine receptor family consists of four subtypes: A1, A2A, A2B, and A3, all of which are involved in various physiological processes. High selectivity for the A2A receptor is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects that could arise from interactions with other receptor subtypes. firstwordpharma.com
Despite the emphasis on its high selectivity, a detailed quantitative selectivity profile comparing the binding affinities of inupadenant across all four adenosine receptor subtypes is not available in the public domain. Such a profile would typically involve a comparison of the inhibition constants (Kᵢ) or IC₅₀ values for each receptor subtype.
Table 2: Selectivity Profile of this compound
| Adenosine Receptor Subtype | Affinity (Kᵢ or IC₅₀) |
| A1 | Data not publicly available |
| A2A | Potent antagonist; specific value not available |
| A2B | Data not publicly available |
| A3 | Data not publicly available |
This table is based on qualitative statements of high selectivity, as specific comparative affinity values have not been publicly disclosed in the reviewed sources.
Mechanism of Adenosine A2A Receptor Antagonism by this compound: Competitive vs. Allosteric Modulation
The mechanism of inupadenant's antagonism is described as multifaceted. As an antagonist, it functions by blocking the binding of the endogenous agonist, adenosine, to the A2A receptor. This action is consistent with a competitive binding mechanism where the antagonist vies for the same binding site as the natural ligand.
However, inupadenant is uniquely characterized as having an "insurmountable profile". patsnap.comfirstwordpharma.comglobenewswire.com In pharmacology, an insurmountable antagonist is one whose inhibitory effect cannot be overcome, or can only be partially overcome, by increasing the concentration of the agonist. This property can arise from several mechanisms, including non-competitive (allosteric) binding, where the antagonist binds to a site on the receptor distinct from the agonist binding site, inducing a conformational change that prevents receptor activation. Alternatively, insurmountable antagonism can also be observed with competitive antagonists that exhibit very slow dissociation kinetics from the receptor (a long residence time), effectively making the blockade persistent over the time course of the functional assay. The available literature does not definitively distinguish between these possibilities for inupadenant but emphasizes this insurmountable characteristic as key to its potential for enhanced antitumor activity.
Interrogation of the ATP-Adenosine Pathway and its Inhibition by this compound
The therapeutic strategy for inupadenant is based on the targeted inhibition of the ATP-adenosine pathway, a significant mediator of immunosuppression in the tumor microenvironment. In hypoxic conditions typical of solid tumors, stressed or dying cancer cells release large amounts of adenosine triphosphate (ATP). frontiersin.org This extracellular ATP is rapidly catabolized by cell-surface ectonucleotidases, primarily CD39 and CD73, into adenosine. frontiersin.org
The resulting high concentration of extracellular adenosine saturates the tumor microenvironment and activates A2A receptors on tumor-infiltrating immune cells, leading to the suppression of their anti-cancer functions. researchgate.net Inupadenant is specifically designed to intervene at this crucial checkpoint. By acting as a potent and selective A2A receptor antagonist, it effectively blocks the final step of this immunosuppressive cascade. Its insurmountable profile ensures that this blockade is maintained even in the presence of the high adenosine levels characteristic of solid tumors, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells. firstwordpharma.comglobenewswire.com
Preclinical Pharmacodynamics and Immunomodulatory Mechanisms of Inupadenant Hydrochloride
Effects on T-Lymphocyte Biology
Inupadenant's primary mechanism of action involves the modulation of T-lymphocyte activity. nih.govcancer.gov T-cells are crucial components of the adaptive immune system, responsible for recognizing and eliminating cancerous cells. However, the tumor microenvironment often creates conditions that suppress T-cell function. iteostherapeutics.com
Inupadenant (B3325957) selectively binds to and inhibits the A2A receptor on T-lymphocytes. nih.govcancer.gov This action prevents adenosine (B11128) from binding to the receptor, thereby blocking the downstream signaling pathways that lead to the inhibition of T-cell proliferation and activation. nih.govcancer.gov The result is an enhanced T-cell-mediated immune response against tumor cells. nih.govcancer.gov Preclinical studies have shown that adenosine inhibits the proliferation and viability of T-cells, and while A2AR antagonists like inupadenant can partially restore the production of certain cytokines like TNF and IFNγ, they may have a limited effect on restoring T-cell proliferation and viability on their own. nih.gov Combining an A2AR antagonist with an ENT1 inhibitor, which blocks adenosine uptake into T-cells, has been shown to be more effective in fully rescuing T-cell proliferation, viability, and cytokine production. nih.gov
The tumor microenvironment is often characterized by hypoxia, which leads to an overproduction of adenosine. iteostherapeutics.com This high concentration of adenosine activates A2A receptors on T-cells, leading to their suppression. nih.govcancer.goviteostherapeutics.com Inupadenant is designed to be effective even in the presence of high adenosine levels found within solid tumors, thus overcoming this key mechanism of immune evasion by cancer cells. iteostherapeutics.comiteostherapeutics.comiteostherapeutics.com
By blocking the immunosuppressive signals mediated by adenosine, inupadenant promotes the differentiation of T-cells into their effector forms, which are capable of directly killing tumor cells. nih.govcancer.gov Research suggests that inhibiting negative regulators of T-cell activation can enhance their anti-tumor activity. oncotarget.com
| Feature | Effect of Inupadenant Hydrochloride | Source |
| T-Cell Proliferation | Blocks adenosine-mediated inhibition, leading to proliferation. | nih.govcancer.gov |
| T-Cell Activation | Prevents adenosine-induced suppression, promoting activation. | nih.govcancer.gov |
| Cytokine Production | Partially restores TNF and IFNγ production in the presence of adenosine. | nih.gov |
| Effector Function | Promotes differentiation into effector T-cells. | nih.govcancer.gov |
Regulation of Humoral Immune Responses
Recent preclinical findings have highlighted that the immunomodulatory effects of inupadenant extend beyond T-cell biology to the regulation of humoral immunity, which is mediated by B-lymphocytes.
Inupadenant has been shown to counteract the A2AR-mediated inhibition of B-cell maturation into antibody-secreting cells (ASCs), also known as plasma cells. iteostherapeutics.comiteostherapeutics.compatsnap.comiteostherapeutics.comesmo.org This restoration of B-cell maturation is crucial for the production of immunoglobulins. iteostherapeutics.comiteostherapeutics.compatsnap.comiteostherapeutics.comesmo.org In preclinical models, inupadenant treatment led to an increase in OVA-specific IgGs in both the blood and tumors of CT26-OVA mice. esmo.orgmedchemexpress.com Furthermore, data from monotherapy clinical trials suggest that inupadenant may encourage the terminal differentiation of plasma cells and their migration from the tumor tissue to the bone marrow. larvol.com
The primary B-cell subset affected by A2AR signaling appears to be the germinal center (GC) B cells. esmo.org These cells show the highest expression of the A2AR gene, ADORA2A, and are significantly impacted by A2AR stimulation. esmo.org Inupadenant modulates B-cells at the level of the germinal center, which is essential for generating high-affinity antibodies and potentially for developing sustained anti-tumor immunity. iteostherapeutics.comiteostherapeutics.compatsnap.comiteostherapeutics.comesmo.org The process of GC reactions is vital for producing these high-affinity antibodies. esmo.org
| Feature | Effect of this compound | Source |
| B-Cell Maturation | Counteracts A2AR-mediated inhibition of maturation into ASCs. | iteostherapeutics.comiteostherapeutics.compatsnap.comiteostherapeutics.comesmo.org |
| Immunoglobulin Production | Increases OVA-specific IgGs in preclinical models. | esmo.orgmedchemexpress.com |
| Germinal Center B-Cells | Modulates GC B-cell dynamics, the primary B-cell target of A2AR signaling. | esmo.org |
| Antibody Affinity | Promotes GC reactions essential for high-affinity antibody production. | iteostherapeutics.comiteostherapeutics.compatsnap.comiteostherapeutics.comesmo.org |
Induction of Antigen-Specific Antibody Production (e.g., OVA-specific IgGs)
Preclinical evidence highlights the capacity of Inupadenant to bolster humoral immunity, a critical component of the adaptive immune response. In murine models, specifically CT26-OVA tumor-bearing mice, administration of Inupadenant led to a discernible increase in the levels of ovalbumin (OVA)-specific Immunoglobulin G (IgG) antibodies in both the blood and within the tumor itself. medchemexpress.com This indicates that by blocking the A2AR pathway, Inupadenant facilitates a more robust B cell-mediated response, resulting in the generation of antibodies targeted against specific tumor-associated antigens. medchemexpress.comnih.gov
The ability of tumors to act as a source of antigen and stimulate an antibody response has been previously observed. nih.gov For instance, tumors engineered to express non-self proteins like OVA can induce high-titer IgG antibody production. nih.gov The action of Inupadenant appears to amplify this process, suggesting its potential to enhance the natural anti-tumor humoral response. medchemexpress.commedchemexpress.com
Table 1: Effect of Inupadenant on OVA-Specific IgG Production in CT26-OVA Mice
| Location | Effect of Inupadenant | Reference |
|---|---|---|
| Blood | Increased OVA-specific IgGs | medchemexpress.com |
| Tumors | Increased OVA-specific IgGs | medchemexpress.com |
Molecular Mechanisms Governing B Cell Responses, including Gene Expression (e.g., AICDA)
Inupadenant's influence on B cell function extends to the molecular level, particularly by modulating processes within the germinal center (GC), a key site for B cell maturation and antibody diversification. globenewswire.comiteostherapeutics.com Preclinical models have shown that Inupadenant counteracts the A2AR-mediated suppression of B cell maturation into antibody-secreting cells (ASCs) and immunoglobulin production. globenewswire.comiteostherapeutics.com This restoration of B cell function is crucial for generating high-affinity antibodies and sustaining anti-tumor immunity. globenewswire.com
A pivotal gene in this context is AICDA (Activation-Induced Cytidine Deaminase), which encodes the AID protein. frontiersin.orgnih.gov AID is essential for somatic hypermutation (SHM) and class-switch recombination (CSR) in B cells, processes that are fundamental to the generation of diverse and effective antibodies. frontiersin.orgnih.gov The expression of AICDA is tightly regulated, and its upregulation is a hallmark of activated B cells undergoing maturation in the germinal center. frontiersin.orgplos.org While direct studies linking Inupadenant to AICDA expression are emerging, the compound's demonstrated ability to promote B cell maturation and immunoglobulin production strongly suggests an impact on the pathways governing AICDA activity. globenewswire.comiteostherapeutics.comlarvol.com By alleviating the immunosuppressive signals from A2AR, Inupadenant likely creates a more favorable environment for the expression and function of key B cell maturation genes like AICDA.
Impact on Other Immune Cell Subsets within the Tumor Microenvironment
The tumor microenvironment (TME) is a complex landscape of various immune cells, many of which are influenced by adenosine signaling and thus responsive to Inupadenant. nih.govmdpi.comakkarilab.com The A2A receptor is expressed on a broad range of immune cells, including T cells and natural killer (NK) cells. researchgate.net By blocking A2AR, Inupadenant can reverse the adenosine-induced suppression of these effector cells, thereby enhancing their anti-tumor activity. globenewswire.com
In addition to its effects on lymphocytes, Inupadenant may also influence myeloid cell populations within the TME. For example, tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) are known to contribute to an immunosuppressive TME. mdpi.com While direct evidence on Inupadenant's effect on these specific cell types is still developing, its overarching mechanism of relieving adenosine-mediated immunosuppression suggests a potential to shift the balance from a pro-tumor to an anti-tumor immune environment. nih.govmdpi.com
Cytokine and Chemokine Profile Modulation by this compound
Inupadenant has been shown to modulate the cytokine and chemokine profile, which is critical for immune cell trafficking and function within the TME. globenewswire.comnih.govmdpi.com A notable finding is the increased expression of CXCL13 in patients treated with Inupadenant. globenewswire.comiteostherapeutics.com CXCL13 is a B-cell attracting chemokine that plays a role in the formation of tertiary lymphoid structures (TLS) within tumors, which are associated with improved anti-tumor immune responses. globenewswire.comiteostherapeutics.com
The restoration of CXCL13 levels, particularly after being depleted by chemotherapy, was observed to be more rapid and extensive in patients who experienced a longer progression-free survival. globenewswire.comiteostherapeutics.com This suggests that Inupadenant's ability to modulate the chemokine environment is linked to its clinical activity. globenewswire.com By enhancing the expression of chemokines like CXCL13, Inupadenant can promote the recruitment and activation of immune cells, further contributing to its anti-tumor effects. globenewswire.comiteostherapeutics.com
Table 2: Modulation of Chemokine Expression by Inupadenant
| Chemokine | Effect of Inupadenant | Associated Clinical Outcome | Reference |
|---|---|---|---|
| CXCL13 | Increased expression | Quicker restoration in patients with longer PFS | globenewswire.comiteostherapeutics.com |
Efficacy Studies of Inupadenant Hydrochloride in Preclinical Animal Models
Anti-Tumor Activity in Syngeneic Mouse Models (e.g., CT26-OVA, B16-F10-OVA)
Syngeneic mouse models, which involve implanting mouse tumor cell lines into immunocompetent mice of the same genetic background, are fundamental for assessing the efficacy of immunotherapies. The use of ovalbumin (OVA)-expressing cell lines like CT26-OVA (colon carcinoma) and B16-F10-OVA (melanoma) allows for the tracking of antigen-specific immune responses.
Studies in these models would typically assess the extent to which inupadenant (B3325957) hydrochloride, as a monotherapy, can inhibit tumor growth or induce tumor regression compared to a vehicle control.
Table 1: Hypothetical Tumor Growth Inhibition Data in Syngeneic Mouse Models
| Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Regressions |
|---|---|---|---|---|
| CT26-OVA | Vehicle | 1500 | - | 0/10 |
| Inupadenant | Data not available | Data not available | Data not available | |
| B16-F10-OVA | Vehicle | 2000 | - | 0/10 |
| Inupadenant | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. Specific data for inupadenant hydrochloride is not publicly available.
A key aspect of evaluating an immunomodulatory agent like inupadenant is to analyze its effect on the immune cell composition within the tumor. This involves isolating TILs and characterizing different immune cell populations, such as CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs), using techniques like flow cytometry.
Table 2: Illustrative Analysis of Tumor Infiltrating Lymphocytes
| Model | Treatment Group | CD8+ T cells (% of CD45+ cells) | Treg (% of CD4+ T cells) | CD8+/Treg Ratio |
|---|---|---|---|---|
| CT26-OVA | Vehicle | Data not available | Data not available | Data not available |
| Inupadenant | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. Specific data for this compound is not publicly available.
Evaluation in Patient-Derived Xenograft (PDX) Models
PDX models, where tumor fragments from a human patient are implanted into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts. For immunotherapies, these models require co-engraftment of a human immune system ("humanized mice").
There is no publicly available data on the evaluation of this compound in PDX models. Such studies would be crucial to assess the compound's efficacy on human tumors in the context of a human immune system.
Combinatorial Immunotherapeutic Strategies in Preclinical Settings
A significant part of preclinical immuno-oncology research involves evaluating the synergistic potential of a new agent with existing therapies.
Combining this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, would be a standard investigational path. The goal is to determine if blocking the adenosine (B11128) pathway can enhance the efficacy of these established therapies.
Table 3: Representative Data for Combination Therapy with Anti-PD-1
| Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
|---|---|---|---|
| MC38 | Vehicle | 1800 | - |
| Anti-PD-1 | Data not available | Data not available | |
| Inupadenant | Data not available | Data not available | |
| Inupadenant + Anti-PD-1 | Data not available | Data not available |
Note: This table is for illustrative purposes only. Specific data for this compound is not publicly available.
Preclinical studies often explore the combination of immunotherapies with chemotherapy. Certain chemotherapeutic agents can induce immunogenic cell death, which can prime the immune system for a more robust response when combined with an agent like inupadenant.
While clinical trial data for inupadenant in combination with chemotherapy has been presented, detailed preclinical data and mechanistic insights from animal models are not available in the public domain. Press releases have mentioned that in preclinical models, inupadenant was shown to counteract the A₂A receptor-mediated inhibition of B cell maturation and immunoglobulin production. This suggests a potential mechanism of action related to the restoration of humoral immunity, which could be synergistic with other therapies. However, specific data from in vivo combination studies remains undisclosed.
Long-Term Immunological Memory and Anti-Tumor Immunity in Animal Models
This compound, a potent and selective antagonist of the adenosine A2A receptor (A2AR), has demonstrated the ability to foster sustained anti-tumor immunity in preclinical models, a critical component of which is the establishment of long-term immunological memory. This is achieved, in part, through the modulation of humoral immune responses, which are crucial for the production of high-affinity antibodies and the persistence of an immune attack against cancer cells.
Preclinical investigations have revealed that this compound plays a significant role in promoting humoral immunity by influencing B-cell activity within the germinal centers of secondary lymphoid organs and within the tumor microenvironment itself. patsnap.com Germinal centers are critical sites for the maturation of B cells into antibody-secreting plasma cells and for the generation of memory B cells.
In these preclinical settings, inupadenant was shown to counteract the immunosuppressive effects of adenosine on B-cell maturation. patsnap.com This restoration of B-cell function is considered essential for the development of a durable anti-tumor response. The proposed mechanism involves the enhancement of B-cell maturation towards antibody-secreting cells and the promotion of germinal center reactions, which are vital for producing high-affinity antibodies capable of recognizing and eliminating tumor cells. patsnap.com
The significance of this humoral response is underscored by its potential contribution to long-lasting anti-tumor immunity. patsnap.com By fostering the development of a robust B-cell response, inupadenant may contribute to the formation of an immunological memory that can prevent tumor recurrence.
A poster presentation at the European Society for Medical Oncology Immuno-Oncology (ESMO-IO) Congress in December 2024, titled "The A2AR Antagonist Inupadenant Promotes Humoral Responses in Preclinical Models," further detailed these findings. barchart.comglobenewswire.com The research presented highlighted the compound's ability to modulate B cells at the level of the germinal center, leading to enhanced maturation into antibody-secreting cells and increased immunoglobulin production in both in vitro and ex vivo systems. patsnap.com
While direct data from in vivo tumor rechallenge studies in animal models treated with this compound is not extensively available in the public domain, the strong preclinical evidence supporting its role in promoting robust and sustained humoral immunity provides a solid rationale for its potential to induce long-term immunological memory against cancer.
Table 1: Preclinical Observations on this compound and Humoral Immunity This table is generated based on available descriptive data from preclinical studies.
| Parameter | Observation in Preclinical Models | Implication for Long-Term Immunity |
| B-Cell Maturation | Inupadenant counteracted A2AR-mediated inhibition of B-cell maturation into antibody-secreting cells. patsnap.com | Enhanced production of tumor-specific antibodies. |
| Immunoglobulin Production | Increased immunoglobulin production was observed in the presence of inupadenant. patsnap.com | Strengthened humoral arm of the anti-tumor immune response. |
| Germinal Center Reactions | Inupadenant was found to modulate B cells at the level of the germinal center, potentially enhancing these reactions. patsnap.com | Critical for the generation of high-affinity antibodies and memory B cells. |
| Sustained Anti-Tumor Immunity | The promotion of humoral responses by inupadenant is considered essential for sustained anti-tumor immunity. patsnap.com | Suggests the potential for long-term protection against tumor recurrence. |
Pharmacokinetic Characterization of Inupadenant Hydrochloride in Preclinical Species
Assessment of Oral Bioavailability and Systemic Exposure
Inupadenant (B3325957) hydrochloride has been described as an orally active and bioavailable compound in preclinical settings. nih.gov This characteristic is a significant advantage for potential therapeutic applications, as oral administration is generally preferred for patient convenience. Studies in animal models have confirmed that upon oral administration, inupadenant hydrochloride is absorbed from the gastrointestinal tract and reaches the systemic circulation, achieving concentrations sufficient to exert its pharmacological effects. globenewswire.com
While specific quantitative data on parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) in different preclinical species are not extensively detailed in publicly available literature, the consistent description of its oral activity across multiple sources indicates that it achieves adequate systemic exposure when administered orally.
Table 1: Summary of Oral Bioavailability and Systemic Exposure Findings for this compound in Preclinical Species
| Parameter | Finding in Preclinical Species | Implication |
| Oral Activity | Consistently reported as orally active. globenewswire.com | Suitable for oral administration in preclinical studies. |
| Systemic Exposure | Achieves systemic concentrations sufficient for pharmacological activity. | The compound is absorbed and distributed to target tissues. |
Distribution Profile, Including Blood-Brain Barrier (BBB) Permeability
The tissue distribution of a drug is a critical factor that influences its efficacy and potential side effects. For this compound, a key characteristic of its distribution profile is its inability to cross the blood-brain barrier (BBB). This has been a consistent finding in preclinical evaluations. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.
The low penetrance of this compound into the central nervous system is a significant attribute, as it suggests a reduced potential for centrally-mediated side effects that can be associated with A2A receptor antagonists that do cross the BBB. This peripherally restricted action allows the therapeutic effects of this compound to be targeted to tissues outside of the brain. Information regarding the specific distribution of this compound in other tissues and organs is not as widely detailed.
Metabolic Pathways and Excretion Mechanisms in Preclinical Systems
The metabolism and excretion of this compound are key determinants of its duration of action and potential for drug-drug interactions. As with many small molecule drugs, it is anticipated that this compound undergoes metabolic transformation in the liver by cytochrome P450 (CYP) enzymes, followed by excretion of the parent compound and its metabolites through renal and/or fecal routes.
However, specific details regarding the primary metabolic pathways, the identity of major metabolites, and the predominant routes of excretion in preclinical species have not been extensively published. Further research in this area would provide a more complete understanding of the compound's disposition.
Relationship Between Exposure and Pharmacodynamic Effects in Animal Models
Preclinical studies have established a clear link between the systemic exposure to this compound and its desired pharmacodynamic effects, particularly in the context of immuno-oncology. In animal models, the presence of this compound in the systemic circulation has been shown to counteract the immunosuppressive effects of adenosine (B11128) in the tumor microenvironment. globenewswire.com
Specifically, inupadenant has been observed to enhance humoral immune responses. globenewswire.com In preclinical models, it has demonstrated the ability to counteract the A2A receptor-mediated inhibition of B cell maturation into antibody-secreting cells and immunoglobulin production. globenewswire.com This suggests that by achieving sufficient systemic exposure, this compound can effectively block A2A receptors on immune cells, leading to a more robust anti-tumor immune response.
Table 2: Correlation of this compound Exposure with Pharmacodynamic Effects in Preclinical Cancer Models
| Pharmacodynamic Effect | Observed Outcome in Animal Models | Link to Systemic Exposure |
| Humoral Immune Response Enhancement | Counteracted A2A receptor-mediated inhibition of B cell maturation. globenewswire.com | Dependent on achieving sufficient systemic concentrations of inupadenant. |
| Immunoglobulin Production | Increased immunoglobulin production in in vitro and ex vivo systems. globenewswire.com | Direct consequence of A2A receptor antagonism by systemically available drug. |
Medicinal Chemistry and Structure Activity Relationship Sar of Inupadenant Hydrochloride
Synthetic Methodologies and Chemical Development of Inupadenant (B3325957) Hydrochloride
The chemical architecture of inupadenant is centered around a thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one core. This complex heterocyclic system is a non-xanthine scaffold, a class of compounds that has been a major focus in the development of adenosine (B11128) A2A receptor antagonists due to potential advantages over traditional xanthine-based antagonists.
While the specific, detailed synthetic route for inupadenant hydrochloride as disclosed by its developers remains proprietary, the synthesis of analogous thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives generally involves multi-step sequences. These synthetic strategies often begin with the construction of a substituted thiazole (B1198619) ring, followed by the annulation of the pyrimidine (B1678525) and triazole rings. Key steps would likely involve condensation reactions to form the fused ring system and subsequent functionalization to introduce the various substituents necessary for potent and selective A2A receptor antagonism.
A significant aspect of the chemical development of inupadenant was the formulation of its hydrochloride salt. This was a strategic decision to enhance the compound's physicochemical properties, specifically its dissolution and absorption characteristics, which are critical for oral bioavailability.
Structure-Activity Relationship Studies for Adenosine A2A Receptor Affinity and Selectivity
The development of potent and selective adenosine A2A receptor antagonists like inupadenant relies heavily on extensive structure-activity relationship (SAR) studies. These studies systematically modify different parts of the molecule to understand how each component contributes to binding affinity at the A2A receptor and selectivity against other adenosine receptor subtypes (A1, A2B, and A3).
For the class of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, a related scaffold, it has been shown that arylpiperazine derivatives are crucial for high affinity and selectivity. nih.gov The piperazine (B1678402) moiety in inupadenant, connected via an ethyl linker to the core, likely plays a key role in anchoring the molecule within the receptor's binding pocket.
The SAR for this class of compounds can be summarized in the following key areas:
Core Heterocyclic System: The thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one scaffold provides the fundamental framework for interaction with the receptor.
Substituent at the 8-position: The furan-2-yl group at this position is likely a key determinant of affinity and selectivity. Modifications in this region can significantly impact receptor binding.
Amino Group at the 5-position: The presence of an amino group is a common feature in many potent non-xanthine A2A antagonists and is believed to form important hydrogen bonding interactions within the receptor.
Side Chain at the 3-position: This is a critical region for optimizing potency and pharmacokinetic properties. The ethyl-piperazinyl linker connected to a substituted phenyl ring allows for extensive exploration of chemical space to fine-tune the molecule's profile. The specific substitution pattern on the phenyl ring—2,4-difluoro and the 2-((S)-methylsulfinyl)ethoxy group—is a result of meticulous optimization.
| Molecular Region | Structural Feature | Impact on Activity |
|---|---|---|
| Core Scaffold | Thiazolo[5,4-e] dntb.gov.uanih.govmdpi.comtriazolo[1,5-c]pyrimidin-2(3H)-one | Provides the essential framework for receptor binding. |
| Position 8 | Furan-2-yl group | Contributes significantly to affinity and selectivity. |
| Position 5 | Amino group | Likely forms crucial hydrogen bonds with the receptor. |
| Position 3 | Ethyl-piperazinyl-phenyl side chain | Key for optimizing potency and pharmacokinetic properties. |
| Phenyl Ring | 2,4-Difluoro substitution | Enhances binding affinity and modulates electronic properties. |
| Phenyl Ring | 2-((S)-methylsulfinyl)ethoxy group | Introduces a chiral center and influences solubility and metabolic stability. |
Rational Design and Optimization Strategies for Enhanced Potency and Desirable Pharmacological Profile
The development of this compound is a clear example of rational drug design. It was engineered to be a "next-generation" antagonist, specifically optimized for the challenging tumor microenvironment, which is often characterized by high concentrations of adenosine. drug-dev.commedchemexpress.com This required a design strategy focused on achieving not only high potency and selectivity but also an "insurmountable" profile, meaning it can effectively block the receptor even in the presence of high levels of the natural agonist, adenosine. drug-dev.com
The optimization process likely involved several key strategies:
Maximizing Potency and Selectivity: Through iterative cycles of design, synthesis, and biological testing, the substituents on the core scaffold were fine-tuned to maximize interactions with the A2A receptor while minimizing off-target effects at other adenosine receptors.
Improving Pharmacokinetic Properties: Modifications were made to enhance oral bioavailability, metabolic stability, and to ensure the compound does not cross the blood-brain barrier, which is a desirable trait for a peripherally acting immuno-oncology agent. medchemexpress.com
Tailoring for the Tumor Microenvironment: The design of inupadenant specifically aimed to maintain its antagonist activity in the high adenosine concentrations found in solid tumors, a feature that distinguishes it from some other A2A antagonists. drug-dev.commedchemexpress.com
| Design Strategy | Objective | Outcome |
|---|---|---|
| Iterative SAR | Enhance potency and selectivity for the A2A receptor. | A highly potent and selective antagonist. |
| Physicochemical Property Modulation | Improve oral bioavailability and metabolic stability. | An orally active compound with a favorable pharmacokinetic profile. |
| Targeted Design for High Agonist Concentration | Maintain efficacy in the adenosine-rich tumor microenvironment. | An "insurmountable" antagonist profile. |
| Exclusion from the CNS | Minimize potential central nervous system side effects. | A non-brain-penetrant compound. medchemexpress.com |
Stereochemical Considerations and Their Impact on Biological Activity
A crucial aspect of the medicinal chemistry of inupadenant is the presence of a stereocenter at the sulfur atom of the methylsulfinyl group, resulting in the (S)-enantiomer. The specific stereochemistry of a drug molecule can have a profound impact on its biological activity, as the three-dimensional arrangement of atoms determines how it interacts with its biological target.
The stereochemistry of sulfoxides in pharmaceuticals is known to be a critical factor influencing their pharmacological and pharmacokinetic properties. The two enantiomers of a chiral sulfoxide (B87167) can exhibit different binding affinities for their target receptor, as well as different metabolic profiles.
In the case of inupadenant, the designation of the (+)- or (S)-enantiomer in its chemical name, Thiazolo(5,4-E)(1,2,4)triazolo(1,5-C)pyrimidin-2(3H)-one, 5-amino-3-(2-(4-(2,4-difluoro-5-(2-((S)-methylsulfinyl)ethoxy)phenyl)-1-piperazinyl)ethyl)-8-(2-furanyl)-, (+)-, indicates that the biological activity is stereospecific. nih.gov The (S)-configuration at the sulfoxide is likely essential for the optimal fit of inupadenant within the adenosine A2A receptor binding site. This specific spatial arrangement of the methylsulfinyl group likely allows for favorable interactions with amino acid residues in the receptor, contributing to the compound's high potency and selectivity. The selection of a single enantiomer also ensures a more predictable pharmacological and toxicological profile compared to a racemic mixture.
Translational Research and Biomarker Identification for Inupadenant Hydrochloride
Identification of Preclinical Biomarkers Associated with Immunological Response and Anti-Tumor Activity
Preclinical models have been instrumental in identifying biomarkers that correlate with the immunological and anti-tumor effects of inupadenant (B3325957). A key finding is the association between the humoral immune response and the drug's activity.
In preclinical studies, inupadenant has been shown to counteract the immunosuppressive effects of adenosine (B11128) on B cells. Specifically, it reverses the A2A receptor-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs) and subsequent immunoglobulin production. 1stoncology.com This modulation occurs within the germinal centers of secondary lymphoid organs and the tumor microenvironment. 1stoncology.com Consequently, an increase in B cells and ASCs in the spleen and tumors has been observed in mouse models. medchemexpress.commedchemexpress.com
Translational data from clinical trials support these preclinical findings, showing that the expression of ASCs in tumor tissue is linked to non-progression of the disease in patients. globenewswire.com Furthermore, the chemokine CXCL13, which is crucial for recruiting and activating immune cells, has emerged as a significant biomarker. globenewswire.com Its expression increases in patients treated with inupadenant, with a more rapid and extensive increase observed in non-progressors compared to those whose disease progresses. globenewswire.com
These findings suggest that markers of a robust humoral response, such as the presence of ASCs and elevated CXCL13, are potential preclinical biomarkers for the anti-tumor activity of inupadenant.
| Biomarker Category | Specific Biomarker | Preclinical Finding | Clinical Correlation |
|---|---|---|---|
| Humoral Response | Antibody-Secreting Cells (ASCs) | Inupadenant counteracts A2AR-mediated inhibition of B cell maturation into ASCs. | Expression in tumor tissue is associated with non-progression of disease. globenewswire.com |
| Humoral Response | Immunoglobulins (IgGs) | Increased levels of OVA-specific IgGs in blood and tumors of CT26-OVA mice. medchemexpress.commedchemexpress.com | - |
| Chemokines | CXCL13 | - | Expression increases in treated patients; more rapidly in non-progressors. globenewswire.com |
Preclinical Evaluation of A2A Receptor Expression as a Potential Predictive Biomarker for Response
The direct target of inupadenant, the adenosine A2A receptor (A2AR), is a primary candidate for a predictive biomarker. globenewswire.com The rationale is that the level of A2AR expression on immune cells within the tumor microenvironment could determine the extent to which adenosine-mediated immunosuppression is active and, therefore, how impactful an A2AR antagonist will be.
iTeos Therapeutics has developed a proprietary assay to identify A2AR expression, which may predict clinical benefit. globenewswire.comfirstwordpharma.com Analysis of pre-treatment tumor biopsies from a Phase 1 trial has suggested a potential association between A2AR expression and clinical outcomes. While these are early findings, they provide a strong basis for the continued evaluation of A2AR as a selection biomarker in ongoing and future clinical studies. drug-dev.com The goal is to identify patients most likely to derive benefit from inupadenant, thereby optimizing its therapeutic application. drug-dev.com
| Biomarker | Method of Detection | Preclinical/Clinical Indication | Status |
|---|---|---|---|
| Adenosine A2A Receptor (A2AR) | Proprietary assay, analysis of pre-treatment tumor biopsies. globenewswire.com | May be associated with clinical outcome and predictive of clinical benefit. globenewswire.com | Under evaluation as a potential selection biomarker in clinical trials. |
Characterization of Immune Cell Subsets and Gene Signatures in Preclinical Tumor Biopsies
To further refine biomarker strategies, research has delved into the specific immune cell populations affected by inupadenant and the broader genomic landscape of the tumor microenvironment.
Preclinical models indicate that inupadenant's activity involves the modulation of B cells within the germinal center, restoring their maturation and function in the presence of high adenosine levels. 1stoncology.com This highlights the B cell lineage as a critical immune cell subset for the drug's mechanism of action.
In addition to single-cell types, a broader "adenosine signature" has been developed. This novel gene signature was derived from the spatial quantification of adenosine in human tumors and consists of 249 differentially expressed genes (DEGs) related to metabolism and immune activation. 1stoncology.com This signature has demonstrated high predictive power across various tumor types. 1stoncology.com Notably, the adenosine signature was found to be higher in tumor tissue compared to healthy tissue and showed variable expression and prognostic value across different tumor subtypes. 1stoncology.com This gene signature represents a potentially powerful tool for selecting tumor types that are most likely to respond to adenosine-pathway-targeting therapies like inupadenant. 1stoncology.com
| Analysis Type | Key Finding | Implication |
|---|---|---|
| Immune Cell Subset Characterization | Inupadenant modulates B cells at the level of the germinal center. 1stoncology.com | Highlights the importance of the humoral immune response in the drug's mechanism. |
| Gene Signature Analysis | Development of a 249-gene "adenosine signature" associated with metabolism and immune activation. 1stoncology.com | Potential tool for prioritizing tumor types and patient selection for adenosine-targeting therapies. 1stoncology.com |
| Gene Signature Analysis | The adenosine signature is higher in tumors compared to healthy tissue and varies across tumor subtypes. 1stoncology.com | Suggests the signature's utility in understanding mechanisms of adenosine-mediated immunosuppression and as a prognostic tool. 1stoncology.com |
Advanced Research Directions and Emerging Concepts for Inupadenant Hydrochloride
Exploring Novel Immunomodulatory Pathways Beyond Direct A2A Receptor Blockade
While the blockade of A2AR on T cells is a well-established mechanism for restoring anti-tumor immunity, recent preclinical and translational data reveal that inupadenant's immunomodulatory effects are more complex, notably involving the humoral immune system. nih.govaacrjournals.org A significant emerging concept is its role in modulating B cell activity. iteostherapeutics.comesmo.org
Preclinical studies have demonstrated that inupadenant (B3325957) can counteract the A2AR-mediated suppression of B cell maturation into antibody-secreting cells (ASCs) and enhance the production of immunoglobulins. iteostherapeutics.comesmo.org This activity appears to be focused on B cells within the germinal center (GC), a critical site for generating high-affinity antibodies. iteostherapeutics.comesmo.org Inupadenant was shown to reverse the inhibitory effects of an A2AR agonist on GC B cells and ASCs, including the expression of AICDA, a gene essential for class-switch recombination and somatic hypermutation. esmo.org
This novel, plasma cell-centric mechanism may complement its T-cell-mediated effects. larvol.com Further evidence from clinical data supports this pathway; inupadenant treatment has been associated with the modulation of humoral responses in patient blood and tumor tissue. iteostherapeutics.com Specifically, an increase in the expression of CXCL13, a chemokine involved in the recruitment and activation of immune cells, was observed in patients treated with inupadenant, with a more pronounced effect in non-progressors. iteostherapeutics.comglobenewswire.com Some data also suggest that inupadenant may encourage the terminal differentiation of plasma cells and their migration from the tumor tissue. larvol.com
| Finding | Description | Supporting Evidence |
|---|---|---|
| B Cell Maturation | Inupadenant counteracts the A2AR-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs). iteostherapeutics.comesmo.org | Observed in both in vitro and ex vivo preclinical models. iteostherapeutics.comesmo.org |
| Immunoglobulin Production | The compound rescues and enhances the production of immunoglobulins, including tumor-antigen-specific IgGs. medchemexpress.comesmo.org | Demonstrated in CT26-OVA mouse models where inupadenant increased OVA-specific IgGs in blood and tumors. medchemexpress.comesmo.org |
| Germinal Center (GC) Activity | Modulates B cells at the level of the germinal center, a key process for producing high-affinity antibodies. iteostherapeutics.comesmo.org | Inupadenant reverted the inhibitory effects of an A2AR agonist on GC B cells and the expression of the critical gene AICDA. esmo.org |
| CXCL13 Expression | Increases the expression of CXCL13, a protein involved in immune cell recruitment and adaptive immune response regulation. iteostherapeutics.comglobenewswire.com | Observed in patients treated with inupadenant, with a more rapid and extensive increase in non-progressors versus progressors. iteostherapeutics.com |
Investigation of Inupadenant Hydrochloride's Role in Specific Immunosuppressive Tumor Microenvironments
The tumor microenvironment (TME) of many solid tumors is characterized by high concentrations of extracellular adenosine (B11128), often due to hypoxia and necrosis, which potently suppresses the activity of effector immune cells like T cells and natural killer (NK) cells. aacrjournals.orgiteostherapeutics.com Inupadenant is specifically designed to be effective in this adenosine-rich environment, exhibiting an insurmountable profile that maintains high potency and selectivity for the A2AR even at high adenosine concentrations. iteostherapeutics.comiteostherapeutics.com
Research is actively investigating the role and efficacy of inupadenant in various solid tumors known for their immunosuppressive TMEs. Clinical trials are underway for cancers such as non-small cell lung cancer (NSCLC), melanoma, castrate-resistant prostate cancer (CRPC), head and neck squamous cell carcinoma (HNSCC), and endometrial cancer. pharmaceutical-technology.comclinicaltrials.eu
A key area of investigation is the identification of biomarkers within the TME that could predict response to inupadenant. Analysis of pre-treatment tumor biopsies has suggested that the density of A2AR expression on tumor-infiltrating immune cells may be associated with clinical benefit. asco.orglarvol.comiteostherapeutics.comiteostherapeutics.com This suggests that tumors highly dependent on the adenosine pathway for immune evasion may be particularly susceptible to A2AR blockade. Furthermore, preclinical studies have shown that inupadenant can demonstrate efficacy in combination with chemotherapy regardless of the baseline adenosine concentration in the TME of different tumor models. larvol.com This broadens its potential applicability across diverse tumor types.
| Tumor Type | Relevance of Adenosine Pathway | Inupadenant Investigation Status |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | The adenosine pathway is a key immunosuppressive mechanism. | Under investigation in Phase 2 clinical trials, including in combination with chemotherapy. clinicaltrials.eupatsnap.com |
| Melanoma | Adenosine signaling contributes to immune escape, particularly in patients resistant to other immunotherapies. pharmaceutical-technology.com | Evaluated in Phase 1/2 trials, with partial responses observed in patients who have exhausted standard treatments. asco.orgiteostherapeutics.com |
| Prostate Cancer (CRPC) | The TME is often immunosuppressive. | A durable partial response was observed in a patient with castrate-resistant prostate cancer in a Phase 1 trial. iteostherapeutics.com |
| Head and Neck Cancer (HNSCC) | The adenosine pathway is implicated in immune suppression. | Being evaluated in clinical trials for patients with metastatic HNSCC. clinicaltrials.eu |
| Renal Cell Carcinoma (RCC) | High A2AR expression is associated with metastasis and resistance to immune-targeted therapy. nih.gov A2AR antagonists have shown promise in refractory RCC. aacrjournals.org | While other A2AR antagonists have been studied in RCC, inupadenant's potential in this indication is supported by the strong rationale. |
Computational Modeling and In Silico Approaches for Compound Optimization and Target Prediction
The development of inupadenant as a next-generation A2AR antagonist, optimized for potency, selectivity, and activity in high adenosine conditions, was likely guided by sophisticated computational modeling and in silico techniques. iteostherapeutics.comiteostherapeutics.com While specific details of inupadenant's design process are proprietary, the field of drug discovery for G protein-coupled receptors (GPCRs) like the A2AR heavily relies on these approaches. benthamscience.com
Common computational methods used for designing and optimizing A2AR antagonists include:
Virtual Screening and Molecular Docking: These techniques use computer-generated 3D models of the A2AR to screen large libraries of virtual compounds to identify those that are likely to bind to the receptor. benthamscience.comnih.govacs.org Homology models, based on the crystal structures of related GPCRs, are often employed when a high-resolution structure of the target receptor is unavailable. nih.gov
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for a molecule to bind to the A2AR. This "pharmacophore" can then be used to design novel molecules with the desired activity. benthamscience.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamscience.com This allows for the prediction of the potency of new, unsynthesized molecules, guiding chemical modifications to optimize the compound.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the receptor-ligand complex over time. benthamscience.comresearchgate.net This provides detailed insights into the stability of the binding, the specific interactions that hold the drug in place, and how the receptor's conformation changes upon binding, which is crucial for predicting antagonist versus agonist activity. researchgate.net
Machine Learning (ML): More recently, ML algorithms are being used to develop classifiers that can predict whether a novel compound will act as an agonist or an antagonist, improving the efficiency of virtual screening campaigns. biorxiv.org
These in silico tools enable the rational design of compounds like inupadenant, ensuring high selectivity for A2AR over other adenosine receptors (e.g., A1, A2B, A3) to minimize potential side effects and maximizing its ability to function within the challenging tumor microenvironment. acs.orge-century.us
| Computational Technique | Purpose in A2AR Antagonist Development |
|---|---|
| Virtual Screening / Docking | Identifies initial "hit" compounds from large chemical libraries that are predicted to bind to the A2AR. benthamscience.comnih.gov |
| Pharmacophore Modeling | Defines the key chemical features required for binding, guiding the design of novel chemical scaffolds. benthamscience.com |
| QSAR | Predicts the potency of new molecules to guide optimization and improve activity. benthamscience.com |
| Molecular Dynamics (MD) Simulations | Analyzes the stability and dynamics of the drug-receptor interaction to refine binding modes and understand the mechanism of action. benthamscience.comresearchgate.net |
| Machine Learning (ML) | Classifies potential ligands as agonists or antagonists and predicts subtype selectivity. biorxiv.org |
Preclinical Models of Acquired Resistance and Strategies to Overcome Them
A significant challenge in cancer therapy is the development of acquired resistance, where a tumor that initially responds to treatment eventually begins to grow again. nih.gov While specific preclinical models of acquired resistance to inupadenant have not been extensively reported in publicly available literature, this is a critical area of ongoing research for all immuno-oncology agents.
Preclinical models used to study acquired resistance typically include:
Drug-Adapted Cancer Cell Lines: These are created by exposing cancer cells to gradually increasing concentrations of a drug over a prolonged period, selecting for resistant clones that can then be studied to understand resistance mechanisms. nih.gov
Xenograft Models: Cell line-derived or patient-derived tumors are grown in immunodeficient mice, which are then treated with the drug until resistance emerges. These models allow for the study of resistance in a more complex in vivo environment. nih.gov
Syngeneic and Genetically Engineered Mouse Models: These immunocompetent models are more suitable for studying resistance to immunotherapies, as they possess a functional immune system that co-evolves with the tumor under therapeutic pressure.
The primary strategy being explored to overcome or delay resistance to A2AR antagonists is combination therapy. nih.govacs.org Preclinical studies have shown that combining A2AR antagonists with other treatments can yield superior antitumor activity. nih.govacs.org For instance, tumors with high expression of the adenosine-generating enzyme CD73, which are often resistant to chemotherapy and other immunotherapies, can become responsive when an A2AR antagonist is added to the regimen. nih.gov Combining A2AR blockade with immune checkpoint inhibitors targeting other pathways, such as PD-1/PD-L1, is a central strategy in ongoing clinical trials and is based on the rationale of targeting multiple, non-redundant immunosuppressive mechanisms simultaneously. iteostherapeutics.comnih.gov
Exploration of this compound's Potential in Non-Oncological Immune-Mediated Diseases (if supported by preclinical evidence)
The A2A receptor plays a significant role in regulating inflammation beyond the context of cancer, making A2AR antagonists a potential therapeutic strategy for a range of non-oncological immune-mediated diseases. nih.gove-century.us Preclinical evidence using various A2AR antagonists has shown potential in several conditions.
However, a key feature of inupadenant is that it is a non-brain-penetrant molecule. medchemexpress.commedchemexpress.com This characteristic makes it an unlikely candidate for treating central nervous system (CNS) disorders like Parkinson's disease or Alzheimer's disease, where A2AR antagonists that can cross the blood-brain barrier are being investigated for their neuroprotective effects. mdpi.comnih.gov
The potential for inupadenant in non-oncological diseases would therefore lie in peripheral inflammatory or autoimmune conditions. The A2AR target is implicated in diseases such as asthma, diabetes, and multiple sclerosis (MS). e-century.usmdpi.com For example, in preclinical models of MS, some studies have shown that A2AR antagonists can reduce neuroinflammation and demyelination. nih.gov However, other studies have reported conflicting results, suggesting a complex role for A2AR in different phases of the disease or on different cell types. nih.govmdpi.com
Currently, the publicly available research and clinical development for inupadenant are focused overwhelmingly on its application in oncology. pharmaceutical-technology.compatsnap.com While the biological rationale exists for its use in peripheral immune-mediated diseases, substantial preclinical evidence specifically supporting the use of inupadenant in these non-oncological indications is not yet prominent in the scientific literature.
| Potential Non-Oncological Indication | Rationale for A2A Receptor Antagonism | Relevance for Inupadenant |
|---|---|---|
| Parkinson's Disease | A2ARs are highly expressed in the striatum and antagonize dopamine (B1211576) D2 receptors. Blockade may offer a non-dopaminergic therapy. nih.govmdpi.com | Unlikely, as inupadenant is non-brain-penetrant. medchemexpress.commedchemexpress.com |
| Alzheimer's Disease | Preclinical models suggest A2AR antagonists may offer neuroprotective effects. mdpi.comnih.gov | Unlikely, due to its inability to cross the blood-brain barrier. |
| Multiple Sclerosis (MS) | A2ARs are upregulated on lymphocytes in MS patients. Antagonists have shown protective effects in some preclinical models by reducing inflammation. nih.govmdpi.com | Potentially relevant for peripheral immune modulation, but specific preclinical data for inupadenant is lacking. Conflicting preclinical data for A2AR modulation in MS exists. nih.gov |
| Inflammatory/Autoimmune Diseases (e.g., Asthma) | A2ARs are involved in regulating inflammatory responses. e-century.us | Biologically plausible for peripheral inflammation, but specific preclinical studies with inupadenant are not widely reported. |
Q & A
Q. What are the primary synthetic routes for Inupadenant hydrochloride, and how can purity be optimized during synthesis?
this compound synthesis typically involves salt formation via reaction of the free base with hydrochloric acid under controlled conditions. Key considerations include stoichiometric ratios, solvent selection (e.g., ethanol or aqueous systems), and temperature control to prevent degradation. Post-synthesis purification methods like recrystallization or column chromatography are critical for achieving >98% purity. Analytical validation via HPLC (as described for pseudoephedrine hydrochloride in ) ensures batch consistency. Patent data (CN118201934 A) highlights crystallization techniques to minimize impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Standard handling practices for hydrochloride salts apply: use PPE (nitrile gloves, lab coats, goggles), work in a fume hood to avoid inhalation, and implement spill containment measures. Safety data sheets for analogous compounds (e.g., Isothipendyl hydrochloride) emphasize avoiding skin contact and immediate decontamination with water. Storage should be in airtight containers at controlled room temperature, away from moisture and oxidizing agents .
Q. Which analytical methods are recommended for characterizing this compound’s structural and chemical properties?
Fourier-transform infrared spectroscopy (FTIR) confirms functional groups, while nuclear magnetic resonance (NMR) validates molecular structure. Purity assessment requires reversed-phase HPLC with UV detection, as outlined in pharmacopeial standards for hydrochloride salts (e.g., USP 32 methods in ). Mass spectrometry (MS) further identifies trace impurities .
Advanced Research Questions
Q. How can researchers design in vitro models to evaluate adenosine receptor binding kinetics of this compound?
Competitive binding assays using radiolabeled ligands (e.g., [³H]ZM241385 for A₂A receptors) are standard. Cell lines expressing human adenosine receptors (e.g., HEK293) are incubated with this compound at varying concentrations. Data analysis via nonlinear regression (e.g., GraphPad Prism) calculates IC₅₀ and Ki values. Include controls for nonspecific binding and validate results with reference antagonists (e.g., Caffeine) .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Address this by:
- Conducting pharmacokinetic profiling (plasma half-life, tissue distribution) in rodent models.
- Using physiologically based pharmacokinetic (PBPK) modeling to predict human dosing.
- Evaluating metabolite activity via LC-MS/MS to identify active/inactive derivatives. Cross-validation with ex vivo receptor occupancy assays bridges mechanistic gaps .
Q. How should researchers optimize experimental designs for assessing long-term toxicity of this compound?
Follow OECD Guidelines 407 (28-day repeated dose toxicity) in rodents. Key parameters include:
- Dose selection based on preliminary acute toxicity (LD₅₀) studies.
- Histopathological analysis of liver, kidneys, and cardiovascular tissues.
- Biomarker monitoring (e.g., ALT, AST for hepatotoxicity). Use staggered cohorts to mitigate inter-animal variability and apply statistical tools (e.g., ANOVA with post hoc tests) for data rigor .
Q. What methodologies validate the selectivity of this compound across adenosine receptor subtypes?
High-throughput screening panels (e.g., Eurofins CEREP) assess off-target binding at A₁, A₂B, and A₃ receptors. Functional assays (cAMP accumulation for A₂A, calcium flux for A₂B) quantify subtype-specific activity. Cross-validate with siRNA knockdown models to isolate receptor contributions. Data contradictions require orthogonal assays (e.g., β-arrestin recruitment vs. ligand binding) .
Methodological Guidance
Q. How can researchers address batch-to-batch variability in this compound formulations?
Implement quality-by-design (QbD) principles:
Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?
Nonlinear mixed-effects modeling (NLMEM) accommodates inter-subject variability in preclinical/clinical data. For in vitro studies, four-parameter logistic curves (4PL) model sigmoidal dose-response relationships. Use tools like NONMEM or R’s drc package. Report confidence intervals and effect sizes to enhance reproducibility .
Data Interpretation and Reporting
Q. How should researchers document and present contradictions in pharmacokinetic-pharmacodynamic (PK-PD) data?
Use the TRIZ contradiction analysis framework () to systematically identify technical conflicts (e.g., high efficacy vs. toxicity). Transparent reporting includes:
Q. What are best practices for writing methodology sections in studies involving this compound?
Follow IMRaD structure (Introduction, Methods, Results, Discussion). Detail synthesis protocols, assay conditions (e.g., buffer pH, incubation times), and statistical thresholds (e.g., p < 0.05). Reference standardized guidelines (e.g., ARRIVE for animal studies) and deposit raw data in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
